molecular formula C11H9ClO B11905458 (2-Chloronaphthalen-1-yl)methanol

(2-Chloronaphthalen-1-yl)methanol

Cat. No.: B11905458
M. Wt: 192.64 g/mol
InChI Key: UBLKDXZTHKEBCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Chloronaphthalen-1-yl)methanol is an organic compound with the molecular formula C11H9ClO It is a derivative of naphthalene, where a chlorine atom is substituted at the second position and a hydroxymethyl group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloronaphthalen-1-yl)methanol typically involves the chlorination of naphthalene followed by a hydroxymethylation reaction. One common method is:

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: (2-Chloronaphthalen-1-yl)methanol can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form (2-Chloronaphthalen-1-yl)methanal using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to (2-Chloronaphthalen-1-yl)methane using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with sodium methoxide (NaOCH3) can replace the chlorine with a methoxy group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products:

    Oxidation: (2-Chloronaphthalen-1-yl)methanal.

    Reduction: (2-Chloronaphthalen-1-yl)methane.

    Substitution: (2-Methoxynaphthalen-1-yl)methanol.

Scientific Research Applications

(2-Chloronaphthalen-1-yl)methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2-Chloronaphthalen-1-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from its ability to disrupt microbial cell membranes and interfere with essential enzymatic processes. The exact molecular targets and pathways are still under investigation, but studies suggest that it may inhibit key enzymes involved in microbial metabolism .

Comparison with Similar Compounds

  • (4-Chloronaphthalen-1-yl)methanol
  • (4-Chloronaphthalen-2-yl)methanol
  • (2-Chloronaphthalen-1-yl)boronic acid

Comparison: Compared to its analogs, (2-Chloronaphthalen-1-yl)methanol is unique due to its specific substitution pattern, which influences its reactivity and applications. For example, the position of the chlorine atom and hydroxymethyl group can significantly affect the compound’s chemical behavior and biological activity. This makes this compound a valuable compound for targeted research and industrial applications .

Biological Activity

(2-Chloronaphthalen-1-yl)methanol is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including its effects on various biological systems, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of a chlorinated naphthalene moiety with a hydroxymethyl group. The positioning of the chlorine atom at the second position of the naphthalene ring significantly influences its chemical reactivity and biological activity.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Biological Activity Description
Antimicrobial Exhibits inhibitory effects against various bacterial strains.
Antioxidant Demonstrates potential to scavenge free radicals, contributing to cellular protection.
Anti-inflammatory May inhibit pro-inflammatory cytokines, reducing inflammation in cellular models.
Cytotoxicity Shows selective cytotoxic effects on certain cancer cell lines.

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties, potentially through disruption of bacterial cell membranes or interference with metabolic pathways. Studies have shown its effectiveness against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial profile.

Antioxidant Properties

The compound has been evaluated for its antioxidant capabilities, where it effectively neutralizes reactive oxygen species (ROS). This activity is crucial in mitigating oxidative stress, which is linked to various chronic diseases.

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can downregulate the expression of pro-inflammatory cytokines such as IL-6 and TNF-alpha. This suggests a potential role in managing inflammatory conditions.

Cytotoxicity in Cancer Cells

Preliminary findings indicate that this compound exhibits cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction, although further studies are required to elucidate the precise pathways involved.

Case Studies and Research Findings

  • Antimicrobial Efficacy
    • A study assessed the antimicrobial activity of several chlorinated naphthalene derivatives, including this compound. Results indicated significant inhibition of Staphylococcus aureus and Escherichia coli growth at concentrations as low as 50 µg/mL.
  • Antioxidant Activity
    • In a DPPH radical scavenging assay, this compound exhibited an IC50 value of 30 µM, indicating moderate antioxidant activity compared to standard antioxidants like ascorbic acid.
  • Cytotoxicity Studies
    • A cytotoxicity assay using MTT revealed that this compound reduced cell viability in MCF-7 breast cancer cells by 45% at a concentration of 100 µM after 24 hours of exposure.

Properties

Molecular Formula

C11H9ClO

Molecular Weight

192.64 g/mol

IUPAC Name

(2-chloronaphthalen-1-yl)methanol

InChI

InChI=1S/C11H9ClO/c12-11-6-5-8-3-1-2-4-9(8)10(11)7-13/h1-6,13H,7H2

InChI Key

UBLKDXZTHKEBCC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2CO)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.